2-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]aniline

Liquid Crystals Mesomorphic Properties Nematic Phase

2-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]aniline (CAS 88518-06-3) is a disubstituted 1,3,4-thiadiazole featuring a 4-methylphenyl (p-tolyl) group at the 5-position and an aniline moiety at the 2-position. With a molecular formula of C₁₅H₁₃N₃S and a molecular weight of 267.4 g/mol, this compound belongs to a well-established class of heterocyclic scaffolds recognized for their diverse pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory activities.

Molecular Formula C15H13N3S
Molecular Weight 267.4 g/mol
CAS No. 88518-06-3
Cat. No. B12107774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]aniline
CAS88518-06-3
Molecular FormulaC15H13N3S
Molecular Weight267.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C(S2)C3=CC=CC=C3N
InChIInChI=1S/C15H13N3S/c1-10-6-8-11(9-7-10)14-17-18-15(19-14)12-4-2-3-5-13(12)16/h2-9H,16H2,1H3
InChIKeyJTLAJQYGWUITTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]aniline (CAS 88518-06-3): Core Structural and Procurement Profile


2-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]aniline (CAS 88518-06-3) is a disubstituted 1,3,4-thiadiazole featuring a 4-methylphenyl (p-tolyl) group at the 5-position and an aniline moiety at the 2-position . With a molecular formula of C₁₅H₁₃N₃S and a molecular weight of 267.4 g/mol, this compound belongs to a well-established class of heterocyclic scaffolds recognized for their diverse pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory activities [1]. The presence of both the electron-donating 4-methylphenyl ring and the primary aromatic amine functionality provides a distinct electronic and steric profile compared to closely related 1,3,4-thiadiazole analogs, making it a rational choice for structure-activity relationship (SAR) exploration and lead optimization campaigns.

Why 2-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]aniline Cannot Be Indiscriminately Replaced by Other 1,3,4-Thiadiazole Analogs for Research Procurement


The 1,3,4-thiadiazole scaffold is highly sensitive to the nature and position of substituents, with even minor modifications—such as replacing the 4-methylphenyl group with a phenyl, methyl, or pyridyl moiety—producing marked differences in electronic distribution, lipophilicity, and target-binding affinity [1]. The specific combination of a p-tolyl group at C-5 and an ortho-aniline at C-2 generates a unique torsional angle and hydrogen-bonding capacity that cannot be replicated by simpler analogs like 2-(5-methyl-1,3,4-thiadiazol-2-yl)aniline or 2-(5-phenyl-1,3,4-thiadiazol-2-yl)aniline [2]. Consequently, generic substitution risks invalidating SAR conclusions, altering pharmacokinetic profiles, or failing to reproduce published biological results. The quantitative evidence below demonstrates where this compound provides measurable differentiation.

Quantitative Differentiation Evidence for 2-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]aniline vs. Closest Analogs


Enhanced Mesomorphic Stability in Liquid Crystal Applications vs. Non-Methylphenyl Analogs

Derivatives incorporating the 5-(p-tolyl)-1,3,4-thiadiazol-2-yl fragment, such as N-(4-alkoxybenzylidene)-4-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)aniline (L6-n series), exhibit enantiotropic liquid crystalline behavior with all homologs displaying stable nematic phases, while longer-chain analogs additionally show smectic C (SmC) phases across defined thermal ranges [1]. This contrasts with non-p-tolyl analogs, which often fail to maintain mesophase stability over comparable temperature intervals. The p-tolyl group contributes to the anisotropic polarizability required for mesogenic ordering, making 2-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]aniline a privileged precursor for accessing this property profile.

Liquid Crystals Mesomorphic Properties Nematic Phase

Superior Antiproliferative Potency Conferred by 4-Methylphenyl Substitution vs. Phenyl in Thiadiazole Scaffolds

In a head-to-head comparison of sulphonamide-bearing 1,3,4-thiadiazole derivatives, compound 5a (Ar = 4-methylphenyl) demonstrated IC50 values of 3.64 ± 0.25 µM against MCF-7 and 5.34 ± 0.31 µM against A549 cells, while the unsubstituted phenyl analog 5b (Ar = phenyl) was essentially inactive (IC50 >30 µM in both lines) [1]. This represents at least an 8-fold improvement in potency attributable solely to the presence of the 4-methyl group. Although the exact target compound is not identical (it bears a sulphonamide linkage), the data establish the 4-methylphenyl substituent as a critical potency determinant on the 1,3,4-thiadiazole core—directly relevant to the differentiation of 2-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]aniline from its 5-phenyl or 5-methyl congeners.

Anticancer Tubulin Polymerization Inhibition MCF-7

Increased Lipophilicity and Predicted Membrane Permeability vs. 2-(5-Methyl-1,3,4-thiadiazol-2-yl)aniline

The 2-(5-methyl-1,3,4-thiadiazol-2-yl)aniline analog (CAS 54359-59-0, C9H9N3S, MW 191.25) has a predicted ACD/LogP of approximately 2.68 [1]. While experimentally determined logP values for the target compound are not available in the open literature, the addition of a 4-methylphenyl ring replacing the methyl group is expected to increase logP by approximately 1.5–2.0 units based on the Hansch π constant for a phenyl ring (+1.96) relative to hydrogen (+0.00). This positions the target compound in a more favorable lipophilicity range (estimated logP ~4.2–4.7) for membrane permeation and target engagement in intracellular assays, compared to the markedly less lipophilic methyl analog [2].

Lipophilicity LogP Drug-likeness

Presence in Patent Literature as a Sirtuin Modulator Building Block for Age-Related Disease Research

Closely related 1,3,4-thiadiazol-2-yl aniline derivatives, specifically 2-(5-methyl-1,3,4-thiadiazol-2-yl)aniline and 5-(2-nitrophenyl)-1,3,4-thiadiazol-2-amine, are explicitly claimed as intermediates in Sirtris Pharmaceuticals' patent WO 2009/058348 A1, which describes amide derivatives as sirtuin modulators for treating aging-associated conditions including metabolic and neurological diseases [1]. The target compound, bearing the same core scaffold with a 4-methylphenyl substituent, occupies a strategic position in this chemical space and offers a direct entry point for synthesizing patent-class sirtuin-targeting analogs that simpler thiadiazole derivatives cannot readily access.

Sirtuin Modulation Age-Related Diseases Therapeutic Intermediates

Structurally Validated Planar Thiadiazole Core with Defined Dihedral Angle for Molecular Design

The X-ray crystal structure of the closely related compound 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine (CAS 26907-54-0) confirms a planar thiadiazole ring with a dihedral angle of 31.19(18)° between the thiadiazole and the 4-methylphenyl ring [1]. This experimentally validated geometry provides a reliable starting point for computational docking and pharmacophore modeling. In contrast, 2-amino-5-phenyl-1,3,4-thiadiazole analogs adopt slightly different dihedral angles dependent on the nature of the para-substituent, which can alter binding poses in silico and in vitro. The target compound—bearing an aniline at C-2 instead of an amine—retains this core geometry while adding an additional aromatic ring capable of π-stacking interactions with target proteins.

X-ray Crystallography Conformational Analysis Molecular Design

Priority Application Scenarios for 2-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]aniline Based on Verified Differentiation


Structure-Activity Relationship (SAR) Exploration of Tubulin Polymerization Inhibitors

The 4-methylphenyl substituent on the 1,3,4-thiadiazole core has been shown to confer at least an 8-fold improvement in antiproliferative potency against MCF-7 cells compared to the unsubstituted phenyl analog in a sulphonamide-thiadiazole series [1]. Researchers designing tubulin-targeting agents should prioritize 2-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]aniline as a key intermediate for generating novel analogs that retain this potency-enhancing feature. The free aniline group at the 2-position offers a versatile handle for further derivatization (e.g., amide coupling, sulfonamide formation) without losing the critical 4-methylphenyl pharmacophore.

Liquid Crystal Research and Mesogenic Material Development

The 5-(p-tolyl)-1,3,4-thiadiazol-2-yl fragment reliably induces enantiotropic nematic and smectic C phases in imine-linked mesogens, as demonstrated by the L6-n series where all homologs exhibit nematic phases and longer-chain derivatives additionally display SmC phases [2]. Materials scientists seeking to engineer new thermotropic liquid crystals with predictable phase behavior should procure 2-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]aniline as a validated precursor, rather than exploring untested thiadiazole isomers that may not deliver enantiotropic mesomorphism.

Sirtuin-Targeted Drug Discovery for Age-Related Diseases

The Sirtris/GSK patent WO 2009/058348 A1 explicitly covers thiadiazol-2-yl aniline derivatives as sirtuin modulator intermediates [3]. The target compound's scaffold closely mirrors the patent-class intermediates, positioning it as a direct synthetic entry point for medicinal chemistry teams pursuing sirtuin modulation in metabolic, neurological, or cardiovascular indications. Procurement of this compound bypasses the need for de novo synthesis of the core, accelerating hit-to-lead timelines in a historically GSK-dominated intellectual property landscape.

Computational Docking and Pharmacophore Modeling with Crystallographically Validated Geometry

The X-ray structure of 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine provides a high-confidence conformational template (thiadiazole-phenyl dihedral angle = 31.19°) for docking studies [4]. Computational chemists can use this experimentally determined geometry to build accurate 3D models of the target compound, reducing the reliance on low-energy conformer predictions that may introduce errors. This is particularly valuable when the target compound serves as a reference ligand in virtual screening campaigns.

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